
1-(2-methoxyethyl)-1H-pyrazol-4-amine
Overview
Description
1-(2-Methoxyethyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methoxyethyl group attached to the nitrogen atom at position 1 and an amine group at position 4
Preparation Methods
The synthesis of 1-(2-methoxyethyl)-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the reaction of 4-chloropyrazole with 2-methoxyethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chloropyrazole and 2-methoxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Procedure: The 4-chloropyrazole is dissolved in the solvent, and the base is added to the solution. 2-methoxyethylamine is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
Isolation: The product is isolated by filtration, followed by purification using recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Methoxyethyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of N-substituted pyrazole derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases.
Scientific Research Applications
Neurodegenerative Diseases
Research indicates that 1-(2-methoxyethyl)-1H-pyrazol-4-amine acts as an inhibitor of the LRRK2 (leucine-rich repeat kinase 2) enzyme, which is implicated in several neurodegenerative disorders, including:
- Parkinson's Disease : Mutations in the LRRK2 gene are linked to familial forms of Parkinson's disease. Inhibitors like this compound may reduce neuroinflammation and neuronal cell death associated with this condition .
- Alzheimer's Disease : The compound may also play a role in modulating tau phosphorylation, which is crucial in Alzheimer's pathology. By inhibiting LRRK2 activity, it could help mitigate tau-related neurodegeneration .
Cancer Treatment
The compound has shown promise in cancer research, particularly concerning its effects on tumor growth and proliferation:
- Solid Tumors : Studies suggest that LRRK2 inhibitors can be beneficial in treating various cancers, including kidney and lung cancers. The inhibition of LRRK2 may disrupt pathways that promote cancer cell survival and proliferation .
- Drug Resistance : The compound may also address drug resistance mechanisms in cancer therapy by targeting specific mutations within the EGFR (epidermal growth factor receptor) pathway, thus enhancing the efficacy of existing treatments .
Biochemical Studies
In laboratory settings, this compound serves as a valuable tool for studying kinase activity and signaling pathways:
- Kinase Activity Assays : The compound is utilized to investigate the role of LRRK2 in cellular processes, aiding researchers in understanding its function in both normal physiology and disease states .
- Cell Culture Models : It can be employed in vitro to assess the impact of LRRK2 inhibition on neuronal progenitor cell differentiation, providing insights into potential regenerative therapies for CNS disorders .
Inhibition of LRRK2 Kinase Activity
A study demonstrated that treatment with this compound significantly reduced LRRK2 kinase activity in neuronal cultures, leading to decreased levels of phosphorylated tau protein. This suggests that the compound could be a candidate for therapeutic intervention in tauopathies .
Anti-Cancer Efficacy
In preclinical models of lung cancer, administration of LRRK2 inhibitors resulted in reduced tumor growth and improved survival rates. These findings underscore the potential for this compound to enhance existing cancer therapies by targeting molecular pathways critical for tumor progression .
Summary Table of Applications
Application Area | Specific Uses | Mechanism/Action |
---|---|---|
Neurodegenerative Diseases | Parkinson's Disease, Alzheimer's Disease | Inhibition of LRRK2 kinase activity |
Cancer Treatment | Solid tumors (kidney, lung) | Disruption of cancer cell survival pathways |
Biochemical Research | Kinase activity assays, cell culture studies | Investigation of cellular signaling mechanisms |
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-1H-pyrazol-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or ion channels. The methoxyethyl group and the amine group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. The exact molecular pathways involved vary depending on the specific biological system being studied.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(2-Methoxyethyl)-3,5-dimethyl-1H-pyrazole: This compound has additional methyl groups at positions 3 and 5, which may alter its chemical and biological properties.
1-(2-Methoxyethyl)-1H-pyrazol-3-amine:
1-(2-Methoxyethyl)-1H-pyrazol-5-amine: The amine group is located at position 5, which also affects the compound’s properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interactions with biological targets.
Biological Activity
1-(2-Methoxyethyl)-1H-pyrazol-4-amine is a compound of interest due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
1. Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have reported that modifications in the pyrazole structure can enhance its effectiveness against inflammatory markers such as TNF-α and IL-6. In one study, compounds similar to this compound demonstrated up to 85% inhibition of TNF-α at certain concentrations, indicating strong anti-inflammatory potential .
2. Neuroprotective Effects
Given the association of pyrazole derivatives with neurodegenerative diseases, this compound is being explored for its neuroprotective effects, particularly in conditions like Parkinson’s disease and Alzheimer’s disease. The compound's ability to inhibit LRRK2 kinase activity has been highlighted in patents, suggesting its potential role in treating diseases characterized by this kinase's dysregulation .
3. Antimicrobial Activity
Pyrazole derivatives have also been tested for antimicrobial properties. In studies involving various bacterial strains, compounds structurally related to this compound exhibited notable activity against pathogens such as E. coli and S. aureus. The presence of specific functional groups is crucial for enhancing antimicrobial efficacy .
Case Studies
Research Findings
Recent literature emphasizes the versatility of pyrazole compounds in medicinal chemistry:
- Pharmacological Profiles : Pyrazoles are recognized for their broad spectrum of biological activities, making them valuable scaffolds for drug development .
- Mechanistic Insights : Studies suggest that the mechanism of action often involves modulation of inflammatory pathways and inhibition of specific enzymes related to disease processes .
Properties
IUPAC Name |
1-(2-methoxyethyl)pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-9-5-6(7)4-8-9/h4-5H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURMHCWOXHNATM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40654703 | |
Record name | 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948570-74-9 | |
Record name | 1-(2-Methoxyethyl)-1H-pyrazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40654703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-methoxyethyl)-1H-pyrazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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